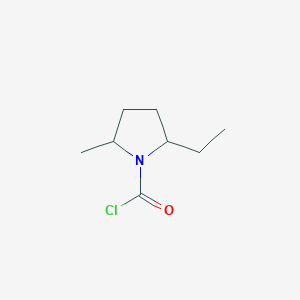
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2-Ethyl-5-methylpyrrolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
[ \text{2-Ethyl-5-methylpyrrolidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyrrolidine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Ethyl-5-methylpyrrolidine and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.
Major Products Formed
Substituted Pyrrolidine Derivatives: Formed through nucleophilic substitution.
2-Ethyl-5-methylpyrrolidine: Formed through hydrolysis.
Alcohol Derivatives: Formed through reduction.
Applications De Recherche Scientifique
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-ethylpyrrolidine-1-carbonyl chloride
- 2-Ethyl-5-methylpyrrolidine-1-carboxylic acid
- 2-Ethyl-5-methylpyrrolidine-1-methanol
Uniqueness
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C8H14ClNO |
|---|---|
Poids moléculaire |
175.65 g/mol |
Nom IUPAC |
2-ethyl-5-methylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO/c1-3-7-5-4-6(2)10(7)8(9)11/h6-7H,3-5H2,1-2H3 |
Clé InChI |
XDXYOMLALNQELX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(N1C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


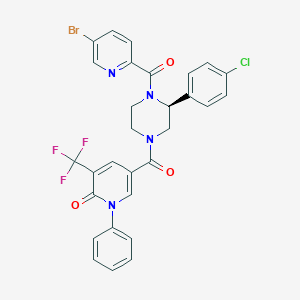

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)

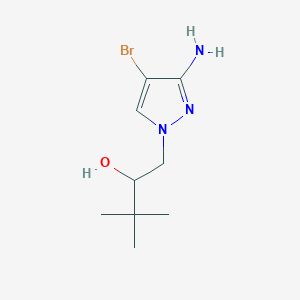
![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)
![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)


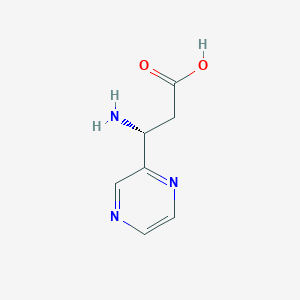
![2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
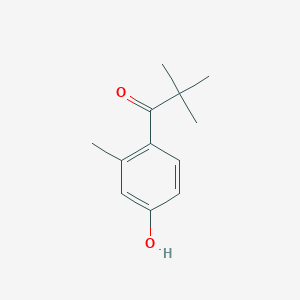
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate](/img/structure/B15275873.png)
![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol](/img/structure/B15275874.png)
